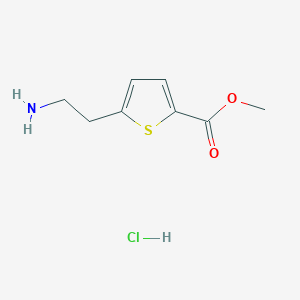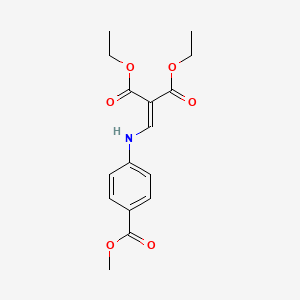
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate is a chemical compound with the molecular formula C16H19NO6 . It is also known as Diethyl p-carbomethoxy benzylidene malonate .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxycarbonyl phenyl group attached to a malonate ester via an amino methylene bridge . The average mass of the molecule is 321.325 Da, and the monoisotopic mass is 321.121246 Da .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.223±0.06 g/cm3. Its melting point is approximately 80 °C, and its boiling point is predicted to be around 403.3±45.0 °C .Scientific Research Applications
Synthesis of Oligonucleotide Glycoconjugates
Diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate is utilized in the stepwise aminolysis for preparing bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, a key building block in the solid-phase synthesis of oligonucleotide glycoconjugates. These glycoconjugates, carrying three different sugar units, are synthesized through a meticulous process involving conventional phosphoramidite chain assembly, leading to significant advancements in the field of bioconjugate chemistry (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).
Conformational Analysis
The conformational features of Diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate are analyzed in both solid and solution states. This study highlights the significance of diastereotopic characteristics in understanding the conformational aspects of such compounds, contributing to the field of molecular structure analysis (S. Saravanan, S. Muthusubramanian, K. Polborn, 2005).
Amination Reactions
This compound undergoes amination reactions with alkyl Grignard reagents to yield N-alkylation products, which can be transformed into N-alkyl-p-anisidines through the oxidative removal of the malonate moiety. This process is pivotal in the synthesis of primary amines, showcasing the compound's versatility in organic synthesis (Y. Niwa, K. Takayama, M. Shimizu, 2002).
Synthesis of Quinoline Derivatives
Diethyl 2-((4-nitroanilino)methylene)malonate is a precursor in the synthesis of quinoline derivatives with biological activities such as antiviral and anticancer properties. A rapid synthesis method at room temperature offers an efficient alternative for industrial-scale production (Hernán Valle, R. V. Mangalaraja, B. Rivas, J. Becerra, S. Naveenraj, 2018).
Esterification of Amino Acids
The compound facilitates the protection of the amino group in amino acids, leading to their easy esterification. This method is crucial for amino acid modification and has implications in peptide synthesis and drug development (M. Alaiz, J. Girón, F. Hidalgo, M. P. Maza, F. Millán, R. Zamora, E. Vioque, 1989).
Safety and Hazards
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate may pose certain hazards. It is advisable to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Properties
IUPAC Name |
diethyl 2-[(4-methoxycarbonylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-4-22-15(19)13(16(20)23-5-2)10-17-12-8-6-11(7-9-12)14(18)21-3/h6-10,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMRDZABAIYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
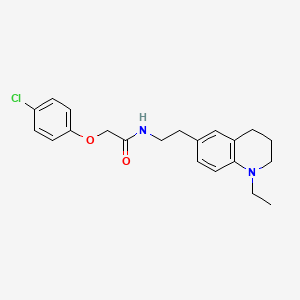
![4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2662468.png)
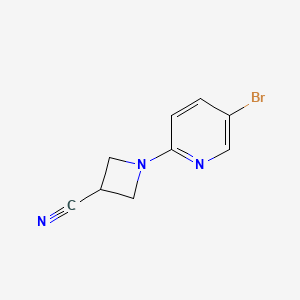
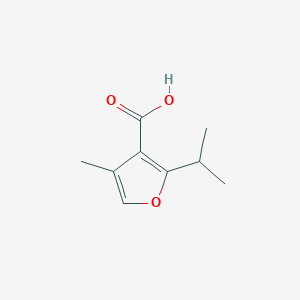
![(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2662472.png)
![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)
![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)
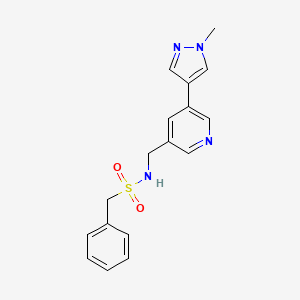
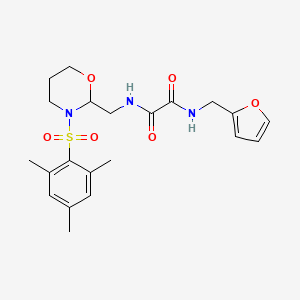

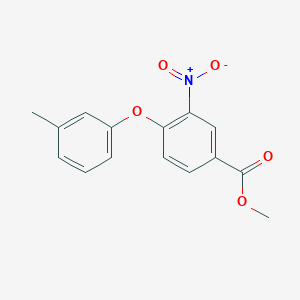
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)

